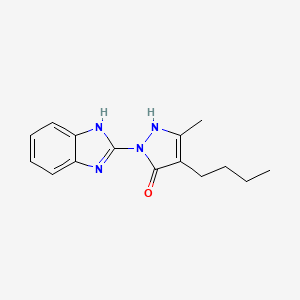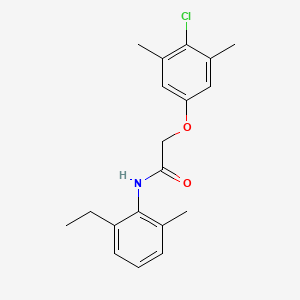
1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as MNBP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.
作用机制
The mechanism of action of 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but studies have suggested that it may act as a dopamine receptor agonist, which could explain its potential use in the treatment of Parkinson's disease. Additionally, studies have shown that 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine may induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in the process of programmed cell death.
Biochemical and Physiological Effects
Studies have shown that 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has several biochemical and physiological effects, including the ability to reduce pain in animal models, induce apoptosis in cancer cells, and potentially act as a dopamine receptor agonist. However, more research is needed to fully understand the effects of 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine on the human body.
实验室实验的优点和局限性
1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high yield and purity when synthesized using the established method. However, 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine also has limitations, including its potential toxicity and the need for further research to fully understand its effects on the human body.
未来方向
There are several future directions for the study of 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, including its potential use as a dopamine receptor agonist for the treatment of Parkinson's disease, its anti-cancer properties, and its potential use as an analgesic. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine on the human body and to determine its potential for use in clinical settings.
Conclusion
1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry, neuroscience, and pharmacology. While more research is needed to fully understand its effects on the human body, 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has shown promise in several areas and could lead to the development of new drugs and treatments in the future.
合成方法
1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(2-pyridinyl)piperazine. This method has been reported in various journals and is considered a reliable way to produce 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine in high yield and purity.
科学研究应用
1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential use in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been found to have anti-cancer properties, with studies showing its ability to induce apoptosis in cancer cells. In neuroscience, 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential use as a dopamine receptor agonist, which could lead to the development of new drugs for the treatment of Parkinson's disease. In pharmacology, 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been found to have analgesic properties, with studies showing its ability to reduce pain in animal models.
属性
IUPAC Name |
(2-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-13-14(5-4-6-15(13)21(23)24)17(22)20-11-9-19(10-12-20)16-7-2-3-8-18-16/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVGLGSYKMJWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-3-nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)
![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)



![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)


![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)
![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)